N-[4-(dimethylamino)phenyl]-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanamide
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Overview
Description
N-[4-(dimethylamino)phenyl]-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanamide is a complex organic compound that features a combination of aromatic rings, a pyrimidine ring, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(dimethylamino)phenyl]-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanamide typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the dimethylaminophenyl and phenylpyrimidine units, followed by their coupling through sulfanyl linkages. Common reagents include dimethylamine, phenylboronic acid, and trifluoromethylpyrimidine, with catalysts like palladium or copper to facilitate the coupling reactions. The reaction conditions often involve elevated temperatures and inert atmospheres to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reagent concentrations. Continuous flow reactors might also be employed to enhance efficiency and scalability. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and minimizes the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
N-[4-(dimethylamino)phenyl]-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The aromatic rings and pyrimidine ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions, often in the presence of catalysts.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
N-[4-(dimethylamino)phenyl]-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for investigating biological interactions and pathways.
Industry: It can be used in the development of advanced materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-[4-(dimethylamino)phenyl]-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s aromatic and pyrimidine rings facilitate binding to specific sites, while the trifluoromethyl group enhances its stability and reactivity. These interactions can modulate biological pathways, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-bromophenyl)thiazol-2-yl-2-chloroacetamide: Known for its antimicrobial and anticancer properties.
4-(dimethylamino)phenyldiphenylphosphine: Used as a ligand in various catalytic reactions.
Uniqueness
N-[4-(dimethylamino)phenyl]-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C22H21F3N4OS |
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Molecular Weight |
446.5 g/mol |
IUPAC Name |
N-[4-(dimethylamino)phenyl]-2-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylpropanamide |
InChI |
InChI=1S/C22H21F3N4OS/c1-14(20(30)26-16-9-11-17(12-10-16)29(2)3)31-21-27-18(15-7-5-4-6-8-15)13-19(28-21)22(23,24)25/h4-14H,1-3H3,(H,26,30) |
InChI Key |
GHNKJPCRIUOKAD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)N(C)C)SC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CC=C3 |
Origin of Product |
United States |
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